Cevimeline-d4 (hydrochloride) is a stable isotope-labeled derivative of cevimeline, primarily used in scientific research and analytical applications. Cevimeline itself is a muscarinic receptor agonist, specifically targeting the M1 and M3 subtypes, and is utilized in the treatment of conditions such as dry mouth associated with Sjögren's syndrome. The deuterated form, Cevimeline-d4, is particularly valuable for pharmacokinetic studies and method validation due to its unique isotopic labeling.
Cevimeline-d4 (hydrochloride) is classified as a stable isotope labeled compound. It is derived from the parent compound cevimeline, which has the chemical name (2R)-2'-(Methyl-d3)-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]-2'-d hydrochloride. The compound is primarily sourced from chemical suppliers specializing in pharmaceutical standards and research chemicals, such as SynZeal and LGC Standards .
The synthesis of Cevimeline-d4 involves the incorporation of deuterium atoms into the cevimeline structure. This process typically includes several steps:
Cevimeline-d4 (hydrochloride) has the following molecular characteristics:
The presence of deuterium atoms enhances the compound's stability during analytical processes.
Cevimeline-d4 undergoes similar chemical reactions as its non-deuterated counterpart but can be tracked more effectively due to its isotopic labeling. Key reactions include:
Cevimeline-d4 mimics acetylcholine by binding to muscarinic receptors in exocrine glands, particularly salivary glands. This interaction stimulates glandular secretion, thereby alleviating symptoms of dry mouth. The mechanism involves:
Cevimeline-d4 (hydrochloride) serves various scientific purposes:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3